![molecular formula C14H21NO B3171956 4-[(2-Ethylphenoxy)methyl]piperidine CAS No. 946713-73-1](/img/structure/B3171956.png)
4-[(2-Ethylphenoxy)methyl]piperidine
描述
4-[(2-Ethylphenoxy)methyl]piperidine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylphenoxy)methyl]piperidine typically involves the reaction of 2-ethylphenol with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-ethylphenol and piperidine.
Reaction Conditions: Heating the mixture in the presence of a base.
Product Formation: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-[(2-Ethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
4-[(2-Ethylphenoxy)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving biological systems to understand its interactions and effects.
Medicine: Research into potential therapeutic uses, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(2-Ethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperidine: A basic structure similar to 4-[(2-Ethylphenoxy)methyl]piperidine but without the ethylphenoxy group.
4-Methylpiperidine: Another piperidine derivative with a methyl group instead of the ethylphenoxy group.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Uniqueness
This compound is unique due to the presence of the ethylphenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other piperidine derivatives and useful in specialized research applications.
属性
IUPAC Name |
4-[(2-ethylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-5-3-4-6-14(13)16-11-12-7-9-15-10-8-12/h3-6,12,15H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFDPQWVCNYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



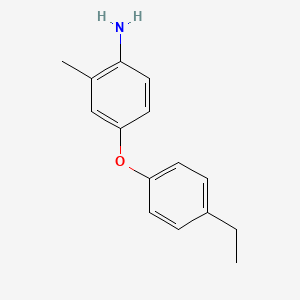
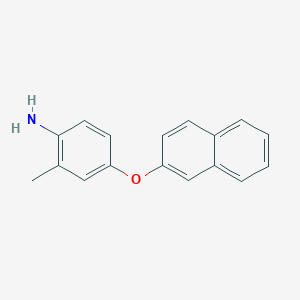
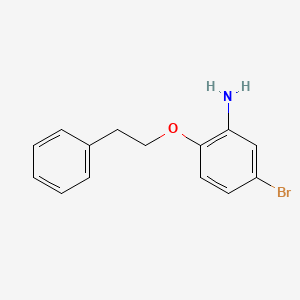
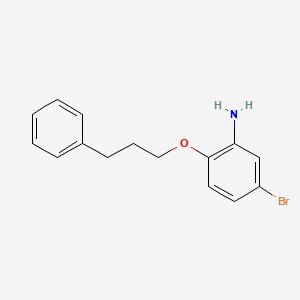
![2-([1,1'-Biphenyl]-2-yloxy)-5-bromoaniline](/img/structure/B3171906.png)
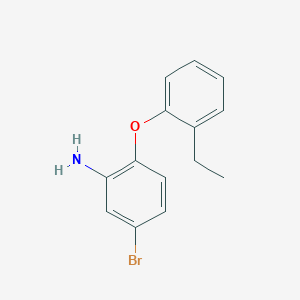
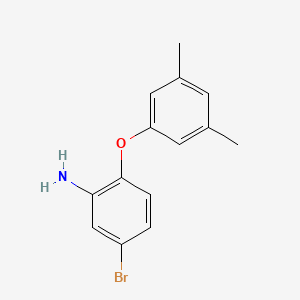
![N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B3171928.png)
![3-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3171938.png)
![3-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171940.png)
![3-[(3-Nitrophenoxy)methyl]piperidine](/img/structure/B3171945.png)
![4-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3171949.png)
![4-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171968.png)
